1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde
Overview
Description
1-(3-Fluorobenzyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a fluorobenzyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde typically involves the reaction of 3-fluorobenzyl chloride with indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)-1H-indole-3-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 1-(3-Fluorobenzyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(3-Fluorobenzyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluorobenzyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorobenzyl)piperazine: Another fluorobenzyl derivative with different biological activities.
3-Fluorobenzyl chloride: A precursor in the synthesis of various fluorobenzyl compounds.
1-(3-Fluorobenzyl)-1H-indole-3-carboxylic acid: An oxidation product of the compound.
Uniqueness
1-(3-Fluorobenzyl)-1H-indole-3-carbaldehyde is unique due to the presence of both an indole core and a fluorobenzyl group, which confer distinct chemical and biological properties
Biological Activity
1-(3-Fluorobenzyl)-1H-indole-3-carbaldehyde (CAS No. 347323-97-1) is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorobenzyl group attached to the indole structure, which enhances its lipophilicity and potential receptor interactions. The presence of the aldehyde functional group contributes to its reactivity and ability to form various derivatives.
Indole derivatives, including this compound, interact with multiple biological targets. Key mechanisms include:
- Receptor Binding : Indoles are known to bind with high affinity to various receptors, such as serotonin receptors and monoamine oxidase (MAO) enzymes. For instance, studies have shown that similar compounds can act as selective inhibitors for MAO-B, demonstrating potential in treating neurological disorders .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, influencing neurotransmitter levels and cellular signaling .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Research indicates that indole derivatives can exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds structurally related to this indole have shown promise as microtubule inhibitors .
- Antimicrobial Effects : The compound has demonstrated broad-spectrum antibacterial and antifungal activities. Its efficacy against various pathogens suggests potential applications in treating infections .
- Anti-inflammatory Properties : Indoles are recognized for their anti-inflammatory effects, which may be mediated through the modulation of inflammatory cytokine production .
Table 1: Summary of Biological Activities
Case Study: MAO-B Inhibition
A study explored the synthesis and evaluation of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a selective inhibitor for MAO-B. This compound exhibited an IC50 value of 0.78 µM, indicating strong inhibitory activity compared to known inhibitors like rasagiline . This finding highlights the potential of indole derivatives in managing neurodegenerative diseases by modulating neurotransmitter levels.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is influenced by its lipophilicity and molecular structure. Studies suggest that similar compounds may have rapid metabolism in vivo, affecting their bioavailability and therapeutic efficacy . Toxicological assessments are necessary to evaluate safety profiles before clinical applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQNMLHIQHBGJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212470 | |
Record name | 1-[(3-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347323-97-1 | |
Record name | 1-[(3-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347323-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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